2-Chloro-6-phenylpyridine

Descripción general

Descripción

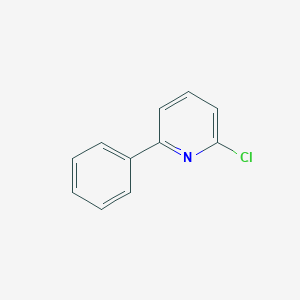

2-Chloro-6-phenylpyridine is a heterocyclic aromatic compound that contains both a chlorine atom and a phenyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-phenylpyridine typically involves the chlorination of 2-phenylpyridine. One common method is the direct chlorination using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions. Another approach involves the use of N-chlorosuccinimide in the presence of a catalyst to achieve selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-6-phenylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenylpyridine oxides.

Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceuticals :

2-Chloro-6-phenylpyridine serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential in treating neurological disorders and inflammatory diseases due to their ability to modulate specific biochemical pathways.

Anticancer Activity :

Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies involving K562 leukemia cells showed increased apoptosis rates when treated with varying concentrations of the compound.

Material Science

Organic Semiconductors :

The electronic properties of this compound make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic configuration allows for efficient charge transport, which is crucial in these applications.

Biological Studies

Enzyme Inhibition :

The compound has been evaluated for its ability to inhibit specific enzymes, particularly histone deacetylases (HDACs), which are significant in cancer progression. Inhibition of these enzymes can lead to altered gene expression, making this compound a candidate for drug discovery.

Anti-inflammatory Properties :

Some derivatives exhibit anti-inflammatory effects, indicating potential applications in developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

- Anticancer Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis rates in K562 leukemia cells, indicating strong anticancer potential.

- Enzyme Assays : In vitro assays showed that this compound could inhibit HDACs effectively. The degree of inhibition varied among structurally similar compounds, suggesting potential therapeutic applications .

- Comparative Analysis : Research comparing this compound with others revealed that substituent positioning on the pyridine ring significantly influences biological activity. Variations in chlorine substitution led to different reactivities and effectiveness in biological assays.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-phenylpyridine involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific chemical modifications and the biological context.

Comparación Con Compuestos Similares

2-Chloro-6-phenylpyridine can be compared with other similar compounds, such as:

2-Phenylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

2-Chloro-4-phenylpyridine:

6-Phenylpyridine: Lacks the chlorine atom, leading to different chemical properties and applications.

Uniqueness: The presence of both a chlorine atom and a phenyl group in this compound imparts unique reactivity and versatility, making it a valuable compound for various synthetic and research applications.

Actividad Biológica

2-Chloro-6-phenylpyridine is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 201.64 g/mol. It features a pyridine ring substituted with a chlorine atom at the second position and a phenyl group at the sixth position. The compound appears as a yellowish solid with a melting point of 56-58 °C, and it is soluble in organic solvents but has limited solubility in water.

The biological activity of this compound primarily involves its interaction with various molecular targets, which can modulate enzyme activity and receptor binding. Although specific mechanisms are still under investigation, it is believed that the compound can influence metabolic pathways and inflammatory responses through these interactions .

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to affect enzyme activity, potentially leading to altered biochemical pathways.

- Receptor Binding : Its structure allows for binding to specific receptors, which may influence physiological responses.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

2. Insecticidal Activity

The compound has also been investigated for its insecticidal properties. It has shown effectiveness against several pests, making it a candidate for use in agricultural applications as a pesticide.

3. Pharmaceutical Development

Ongoing research is exploring the potential of this compound as a precursor for pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties. Its derivatives are being studied for their pharmacological applications in treating conditions such as pain and inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Insecticidal Activity

In another study focusing on agricultural applications, this compound was tested against aphids and other common agricultural pests. The compound demonstrated a mortality rate of over 80% within 48 hours of exposure at concentrations ranging from 100 to 200 ppm, suggesting its viability as an eco-friendly pesticide alternative.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against Staphylococcus aureus (MIC = 32 µg/mL) |

| Insecticidal Efficacy | Over 80% mortality in aphids at concentrations of 100–200 ppm within 48 hours |

| Pharmaceutical Potential | Investigated for anti-inflammatory and anticancer properties; ongoing research into derivatives |

Propiedades

IUPAC Name |

2-chloro-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAGJMFBUAHVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376537 | |

| Record name | 2-chloro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-54-2 | |

| Record name | 2-chloro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of 2-chloro-6-phenylpyridine?

A1: this compound (C12H7ClN2) is a nearly planar molecule. Despite steric interactions between the substituents, the pyridine ring maintains a high degree of aromaticity [].

Q2: Has this compound been investigated for biological activity?

A2: Yes, this compound has been studied for its potential use as a pesticide. Research has shown that larvae of the nematode Anguina tritici can reversibly take up this compound from an aqueous solution []. This uptake process was monitored using a novel automated technique involving spectrophotometry [].

Q3: Can this compound be used as a starting material for the synthesis of more complex molecules?

A3: Yes, this compound can serve as a precursor for synthesizing chiral 2,2'-bipyridine ligands. These ligands can be produced through a multi-step process starting with the biphenyl dioxygenase-catalyzed cis-dihydroxylation of this compound to yield the corresponding enantiopure cis-dihydrodiol []. The resulting chiral 2,2'-bipyridines have shown promise as effective ligands in asymmetric allylic oxidation and cyclopropanation reactions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.